
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound provides information about the arrangement of atoms in the molecule. Unfortunately, the specific molecular structure of “N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide” is not available in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not available in the retrieved data .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties of “this compound” are not available in the retrieved data .Scientific Research Applications
Anticancer Potential
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)benzamide and its derivatives have been evaluated for their anticancer activity. A study by Ravinaik et al. (2021) synthesized a series of substituted benzamides and tested them against various cancer cell lines, finding moderate to excellent anticancer activity (Ravinaik et al., 2021).
Neuroprotective and Alzheimer's Disease Treatment
This compound has shown potential in the treatment of Alzheimer's disease. A study by Lee et al. (2018) reports the development of derivatives with potent inhibitory selectivity against histone deacetylase 6, demonstrating neuroprotective activity and potential to ameliorate Alzheimer's disease phenotypes (Lee et al., 2018).
Antiallergic Properties
Honma et al. (1983) prepared a series of N-(1H-tetrazol-5-yl) derivatives, including a compound similar to this compound, and evaluated them for antiallergic activity. They found significant antiallergic effects in their studies (Honma et al., 1983).
Antiviral Activities
Benzamide-based derivatives have been synthesized and tested for antiviral activities. Hebishy et al. (2020) described the synthesis of benzamide-based 5-aminopyrazoles and their significant activities against the bird flu influenza H5N1 strain (Hebishy et al., 2020).
Antidiabetic Potential
Research has also been conducted to evaluate the antidiabetic potential of benzamide derivatives. Nomura et al. (1999) synthesized 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives and identified compounds with significant antihyperglycemic effects (Nomura et al., 1999).
Antimicrobial and Antioxidant Activities
A study by Yang et al. (2015) isolated a new benzamide from endophytic Streptomyces and investigated its antimicrobial and antioxidant activities. The compound showed promising results in these areas (Yang et al., 2015).
Neuroleptic Activity
Benzamides have been explored for their neuroleptic activity. Iwanami et al. (1981) synthesized and evaluated benzamides for their inhibitory effects on apomorphine-induced stereotyped behavior in rats, finding a good correlation between structure and activity in these compounds (Iwanami et al., 1981).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-2-24-15-10-8-14(9-11-15)22-16(19-20-21-22)12-18-17(23)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DENZHBOHMPHIKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

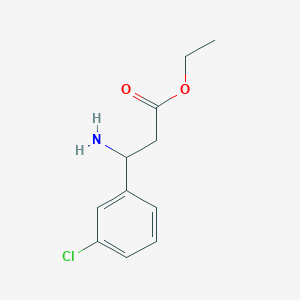

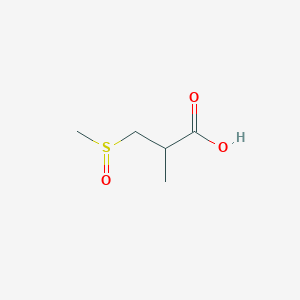
![4-(Tert-butoxycarbonyl)hexahydro-2H-furo[3,2-B]pyrrole-5-carboxylic acid](/img/structure/B2722632.png)
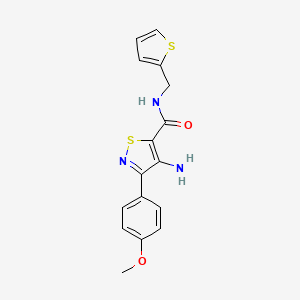
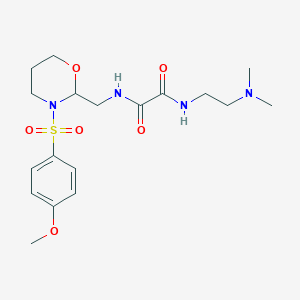
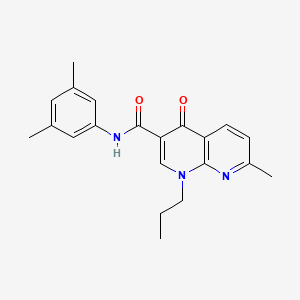

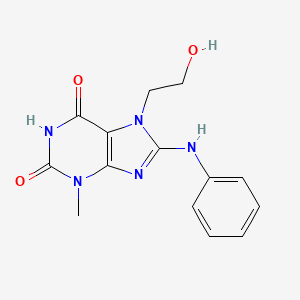
![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(3-methylphenyl)-2-thiophenecarboxamide](/img/structure/B2722641.png)
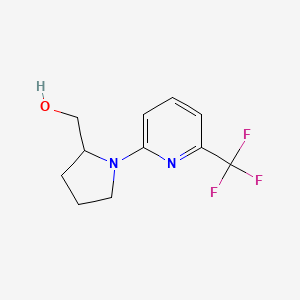
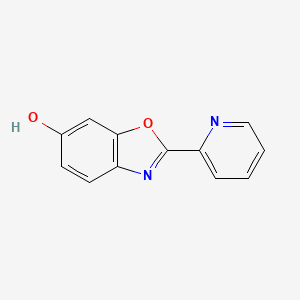
![Ethyl 2-[6-acetamido-2-(2-oxochromene-3-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2722644.png)
